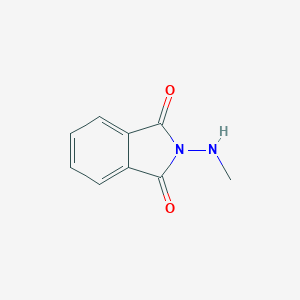

2-(Methylamino)isoindoline-1,3-dione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

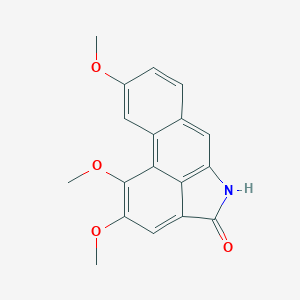

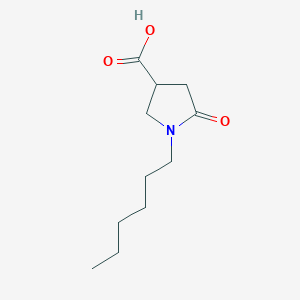

2-(Methylamino)isoindoline-1,3-dione is a derivative of isoindoline-1,3-dione . Isoindoline-1,3-dione derivatives, commonly known as phthalimides, represent an important class of biological and pharmaceutical compounds, including indole alkaloids . They are usually synthesized by the condensation of a phthalic anhydride with primary amines .

Synthesis Analysis

The synthesis of fused multifunctionalized isoindole-1,3-diones involves the formation of three new C–C bonds and two new C aryl –O bonds via intramolecular cyclization and intermolecular coupling oxidation reactions . The overall transformation involved the formation of three new C–C bonds and two new C aryl –O bonds via intramolecular cyclization and intermolecular coupling oxidation reactions .Molecular Structure Analysis

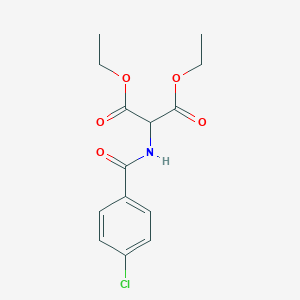

The molecular formula of 2-(Methylamino)isoindoline-1,3-dione is C9H8N2O2 . The structure of the isolated substances was proved using 1H and 13C NMR spectroscopy .Chemical Reactions Analysis

The reaction of N-arylbenzenecarboximidamides with phthalic anhydride in benzene at reflux leads to the formation of fused multifunctionalized isoindole-1,3-diones . The reaction without heating leads to the formation of monoacylation products—phthalic acid amides .Physical And Chemical Properties Analysis

The physical and chemical properties of 2-(Methylamino)isoindoline-1,3-dione include a molecular weight of 176.17 . It is very soluble with a solubility of 2.31 mg/ml .Applications De Recherche Scientifique

Pharmaceutical Synthesis

2-(Methylamino)isoindoline-1,3-dione serves as a key intermediate in the synthesis of various pharmaceutical compounds. Its structure allows for the introduction of multiple functional groups, making it versatile for creating a wide range of medicinal agents. For instance, derivatives of this compound have been explored for their potential use as antipsychotic agents due to their interaction with dopamine receptors .

Herbicides

The chemical properties of 2-(Methylamino)isoindoline-1,3-dione make it suitable for the development of herbicides. Researchers have been investigating its use in agriculture to control weeds by disrupting specific biological pathways in plants, potentially leading to more effective and targeted herbicidal products .

Colorants and Dyes

This compound is also utilized in the production of colorants and dyes. Its molecular structure can be tailored to produce a variety of hues, which are valuable in textile manufacturing, ink production, and other industries requiring pigmentation .

Polymer Additives

In the field of polymer chemistry, 2-(Methylamino)isoindoline-1,3-dione is used to enhance the properties of polymers. It can act as a plasticizer, stabilizer, or even as a precursor for conducting polymers, contributing to the durability and functionality of plastic materials .

Organic Synthesis

As an organic compound with reactive sites, it is instrumental in organic synthesis. It can participate in various chemical reactions, serving as a building block for complex organic molecules. This has implications for the synthesis of natural products, bioactive molecules, and new materials .

Photochromic Materials

The compound’s ability to change color upon exposure to light is exploited in the creation of photochromic materials. These materials have applications in smart windows, sunglasses, and optical devices that require light-responsive elements .

Mécanisme D'action

Target of Action

2-(Methylamino)isoindoline-1,3-dione is a derivative of isoindoline-1,3-dione, a class of compounds that have been found to interact with various targets. Isoindoline-1,3-dione derivatives have been shown to modulate the dopamine receptor D3 , suggesting a potential application as antipsychotic agents . They have also been found to inhibit β-amyloid protein aggregation , indicating a potential capacity in the treatment of Alzheimer’s disease .

Mode of Action

For example, isoindoline-1,3-dione derivatives have been shown to interact with the dopamine receptor D3 . This interaction could potentially lead to changes in neuronal signaling, which could have effects on behavior and cognition .

Biochemical Pathways

Given its potential interaction with the dopamine receptor d3 , it is likely that it affects dopaminergic signaling pathways. Dopaminergic signaling is involved in a wide range of physiological processes, including motor control, reward, and cognition .

Pharmacokinetics

Isoindoline-1,3-dione derivatives are generally neutral and hydrophobic , which suggests that they can pass through biological membranes in vivo . This property could potentially influence their absorption, distribution, metabolism, and excretion (ADME) properties, and thus their bioavailability .

Result of Action

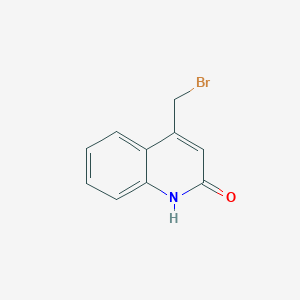

One study found that a related compound, 2-(4-(2-bromoacetyl)phenyl)isoindoline-1,3-dione, showed significant inhibitory effects on the viability of cancer cells . This compound was found to induce apoptosis and necrosis in Raji cells , suggesting that 2-(Methylamino)isoindoline-1,3-dione could potentially have similar effects.

Action Environment

The action of 2-(Methylamino)isoindoline-1,3-dione could potentially be influenced by various environmental factors. For example, the pH of the environment could potentially affect the compound’s ionization state, which could in turn influence its ability to cross biological membranes and interact with its targets . Additionally, the presence of other compounds could potentially affect the compound’s metabolism and excretion, thereby influencing its bioavailability .

Orientations Futures

Isoindolines are the focus of much research because of being an important family of compounds present in a wide array of bioactive molecules . The aim of future research could be to develop a green synthesis technique for isoindolines/dioxoisoindolines . Another direction could be the synthesis of new derivatives of isoindoline-1,3-dione as non-steroidal analgesics .

Propriétés

IUPAC Name |

2-(methylamino)isoindole-1,3-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O2/c1-10-11-8(12)6-4-2-3-5-7(6)9(11)13/h2-5,10H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBYQDPFPFVEFSA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNN1C(=O)C2=CC=CC=C2C1=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Methylamino)isoindoline-1,3-dione | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-Ethyl-4-[2-(4-n-hexylphenyl)ethynyl]benzene](/img/structure/B52549.png)

![3H-[1,2,3]Triazolo[4,5-c]pyridine](/img/structure/B52564.png)

![[(4-Amino-5-phenyl-4H-1,2,4-triazol-3-yl)thio]-acetic acid](/img/structure/B52573.png)